molecular formula C29H36O6 B1230182 [16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate

[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate

Cat. No. B1230182
M. Wt: 480.6 g/mol
InChI Key: ZLHWPIKKGZWBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate is a natural product found in Euphorbia micractina, Euphorbia hirsuta, and Euphorbia platyphyllos with data available.

Scientific Research Applications

Oxygenated Heterocyclic Metabolites

Research by Chakraborty and Raola (2018) on oxygenated heterocyclic metabolites from Rhizophora annamalayana, a mangrove hybrid, reveals compounds with significant antioxidant and anti-inflammatory activities. These metabolites show potential as therapeutic leads in pharmaceutical applications due to their ability to inhibit pro-inflammatory enzymes like 5-lipoxygenase more effectively than some synthetic anti-inflammatory drugs (Chakraborty & Raola, 2018).

Production of New Polyene Antibiotics

A study by Li, Rawlings, Harrison, and Vederas (1989) demonstrates the impact of adding ethyl (Z)-16-phenylhexadec-9-enoate to cultures of Streptomyces cellulosae, leading to a significant reduction in fungichromin biosynthesis and the production of new polyene antibiotics. This indicates the compound's role in influencing antibiotic production in microorganisms (Li, Rawlings, Harrison, & Vederas, 1989).

Total Synthesis of Methyl Atis-16-en-19-oate

Toyota, Wada, Fukumoto, and Ihara (1998) achieved the total synthesis of (±)-methyl atis-16-en-19-oate, a complex tetracyclic diterpenoid. This synthesis involved innovative steps like homoallyl-homoallyl radical rearrangement, highlighting the chemical versatility and potential applications of similar complex molecules in synthetic chemistry (Toyota, Wada, Fukumoto, & Ihara, 1998).

Palmitoleate Esters from Tagetes Erecta

Faizi and Naz (2004) isolated oleanane-type triterpenoid esters from Tagetes erecta, providing insights into the natural product chemistry of triterpenoids and their derivatives. Such studies contribute to understanding the chemical diversity and potential applications of plant-derived compounds (Faizi & Naz, 2004).

Selective Oxidation Studies

Research by Singh and Mahajan (2006) on selective oxidation of a complex molecule with secondary and primary hydroxyl groups highlights the intricacies of chemical reactions involving similar compounds. This study provides valuable insights for chemists working on selective oxidation processes (Singh & Mahajan, 2006).

properties

IUPAC Name

[16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWPIKKGZWBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)C=C(C2=O)CO)C)OC(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 3081534

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate
Reactant of Route 2
[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate
Reactant of Route 3
Reactant of Route 3
[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate
Reactant of Route 4
[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate
Reactant of Route 5
[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate
Reactant of Route 6
Reactant of Route 6
[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate

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